2-Fluoro-4-iodobenzoic acid
Description
Properties
IUPAC Name |
2-fluoro-4-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSJAFBRCOGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379067 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-40-9 | |
| Record name | 2-fluoro-4-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The process begins with 2-fluoro-4-bromobenzoic acid or 2-fluoro-4-chlorobenzoic acid as the starting material. The halogen atom is replaced via nucleophilic aromatic substitution (SNAr) using potassium iodide (KI) in the presence of a catalytic system. A mixed solvent system comprising concentrated sulfuric acid (H₂SO₄) and acetic acid (CH₃COOH) is employed to enhance reactivity. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, yielding this compound.
Key Parameters:
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Catalyst : Sulfuric acid (96% concentration) facilitates protonation of the aromatic ring, activating it for substitution.
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Solvent Ratio : A 1:1 mixture of H₂SO₄ and CH₃COOH optimizes solubility and reaction kinetics.
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Yield : Reported yields range from 85% to 92%, depending on the purity of the starting material and reaction time.
Oxidation of 2-Fluoro-4-iodobenzaldehyde
Oxidation of the aldehyde functional group to a carboxylic acid offers a straightforward route to this compound. This method is particularly advantageous when the aldehyde precursor is readily accessible.
Synthesis of 2-Fluoro-4-iodobenzaldehyde
The aldehyde intermediate is synthesized via formylation of 1-fluoro-3-iodobenzene using a Vilsmeier-Haack reaction. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic formylating agent, which reacts with the aromatic substrate at 0–5°C.
Oxidation to Carboxylic Acid
The aldehyde is oxidized using hydrogen peroxide (H₂O₂) in combination with a tungsten-based catalyst, such as phosphorus heteropoly tungstic acid ammonium salt. The reaction occurs in an aqueous-ionic liquid medium at 40–50°C, achieving near-quantitative conversion within 2–3 hours.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| H₂O₂ Concentration | 3 mol/L | 96.9 |
| Catalyst Loading | 0.06 mol% | 97.5 |
| Temperature | 50°C | 97.3 |
This method is noted for its scalability, with demonstrated success on multi-gram scales.
Direct introduction of iodine at the para position of 2-fluorobenzoic acid is achieved using hypervalent iodine oxidants. This approach avoids multi-step sequences and minimizes functional group interference.
Ligand Transfer Reaction
A pseudocyclic benziodoxole tosylate reagent, synthesized from 4-fluoro-2-iodobenzoic acid and PhI(OH)OTs, facilitates iodination. The reaction proceeds via ligand transfer, where the iodine atom is transferred to the aromatic ring under mild conditions (25–100°C).
Reaction Conditions:
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 25°C for 5-exo-dig products; 100°C for 6-endo-dig products.
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Yield : 75–82%, with purity exceeding 98% after recrystallization.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each synthetic route:
| Method | Starting Material | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogen Exchange | 2-Fluoro-4-bromobenzoic acid | 85–92 | High | Moderate |
| Aldehyde Oxidation | 2-Fluoro-4-iodobenzaldehyde | 96–97 | High | Low |
| Direct Iodination | 2-Fluorobenzoic acid | 75–82 | Moderate | High |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Sonogashira coupling.
Oxidation Reactions: It can be oxidized to form hypervalent iodine compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Fluoride Salts: For nucleophilic fluorination.
PhI(OH)OTs: For ligand transfer reactions.
Major Products Formed
Major products formed from these reactions include bioactive bicyclic heterocycles such as phthalide and isocoumarin .
Scientific Research Applications
Organic Synthesis
2-Fluoro-4-iodobenzoic acid is primarily utilized as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex organic molecules through various reactions, including:
- Sonogashira Coupling : This reaction allows for the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin, which are important in medicinal chemistry .
Drug Delivery Systems
The compound plays a significant role in the development of drug delivery systems. Its ability to form stable complexes with various pharmacological agents enhances the efficacy and specificity of drug delivery methods. The high gastrointestinal absorption and blood-brain barrier permeability suggest potential for central nervous system-targeted therapies .
Imaging Studies
As a contrast agent, this compound can be used in imaging studies, particularly in nuclear medicine and MRI applications. The iodine component provides high X-ray attenuation, making it suitable for enhancing the contrast of images .
Biochemical Research
The compound is also relevant in biochemical research due to its role in synthesizing various heterocyclic compounds that exhibit biological activity. These compounds can serve as potential leads for drug discovery .
Case Study 1: Synthesis of Bioactive Heterocycles
A study highlighted the use of this compound in synthesizing phthalide derivatives through Sonogashira coupling reactions. The resulting compounds exhibited significant biological activity against specific cancer cell lines, showcasing the compound's potential in drug development.
Case Study 2: Drug Delivery Applications
Research demonstrated that formulations containing this compound improved the bioavailability of certain drugs when administered orally. The study indicated enhanced absorption rates due to the compound's favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability .
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodobenzoic acid involves its role as a versatile building block in organic synthesis. It participates in various chemical reactions, leading to the formation of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of 2-fluoro-4-iodobenzoic acid are influenced by its substituent positions and halogen types. Below is a comparison with analogous halogenated benzoic acids:
Structural and Reactivity Differences
- Halogen Position: The ortho-fluorine in this compound creates steric hindrance, limiting nucleophilic aromatic substitution (SNAr) but favoring Ullmann couplings. In contrast, 4-fluoro-2-iodobenzoic acid allows Sonogashira reactions due to the para-fluorine’s electronic effects .
- Halogen Type : Replacing fluorine with chlorine (e.g., 2-chloro-4-iodobenzoic acid) reduces electronegativity, altering acidity (pKa ~2.5 for Cl vs. ~1.8 for F derivatives) and solubility in polar solvents .
- Multi-Halogenated Analogs : Compounds like 2,4-difluoro-5-iodobenzoic acid exhibit lower solubility in water but enhanced lipophilicity, making them suitable for lipid-based drug formulations .
Biological Activity
2-Fluoro-4-iodobenzoic acid is a halogenated aromatic compound that has garnered attention for its role in organic synthesis and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound (CAS Number: 124700-40-9) features a fluorine atom at the ortho position and an iodine atom at the para position relative to the carboxylic acid group on a benzene ring. This unique arrangement enhances its reactivity, making it a valuable building block in organic synthesis, particularly in the formation of bioactive bicyclic heterocycles through reactions such as Sonogashira coupling .
Target of Action
The compound primarily acts as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of complex organic molecules with potential biological activities.
Mode of Action
This compound interacts with biological targets through its reactive halogen atoms. The iodine can undergo substitution reactions, while the fluorine enhances electrophilicity, facilitating nucleophilic attacks from biological substrates.
Pharmacokinetics
The compound is predicted to exhibit high gastrointestinal absorption and is likely to permeate the blood-brain barrier (BBB), which is crucial for its application in drug design and delivery systems.
Case Studies
- Synthesis of Bioactive Compounds : In a study focused on synthesizing bioactive bicyclic heterocycles, this compound was utilized as a key intermediate. The resulting compounds exhibited varied biological activities, suggesting that modifications to the bicyclic structure could yield therapeutically relevant agents.
- Imaging Studies : The compound has been explored as a precursor for radioligands in positron emission tomography (PET) imaging. Its ability to form stable complexes with radiolabeled isotopes positions it as a candidate for imaging studies related to neurological disorders .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals its unique position in organic synthesis:
| Compound Name | Structure | Antibacterial Activity | MIC (μg/mL) |
|---|---|---|---|
| This compound | C7H4FIO2 | Limited | >500 |
| 3,5-Diiodo-2-methoxyphenylboronic acid | C10H10I2O3 | Yes | 100 |
| 2-Fluoro-5-iodophenylboronic acid | C10H8FIO3 | Yes | 100 |
This table illustrates that while this compound may not exhibit strong antibacterial activity on its own, its derivatives and related compounds show promising results.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-Fluoro-4-iodobenzoic acid derivatives in PROTAC design?
- Methodological Answer : Nucleophilic aromatic substitution (SNAr) is a key method, where the iodine substituent at the 4-position reacts with amine-containing linkers. For example, coupling this compound with tert-butoxycarbonyl (Boc)-protected amines under palladium catalysis yields PROTAC precursors. Purification via flash chromatography (FC) with gradients of methanol in dichloromethane (e.g., 0–10%) is effective for isolating intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and liquid chromatography–mass spectrometry (LC-MS) are essential for verifying molecular weights and purity (>90%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and linker attachment. For instance, distinct downfield shifts in ¹H NMR (e.g., δ 7.57 ppm for aromatic protons) and coupling constants (e.g., J = 254.5 Hz for C-F in ¹³C NMR) validate structural integrity .
Q. How is this compound utilized in drug discovery, particularly in targeted protein degradation?
- Methodological Answer : The compound serves as a cereblon (CRBN)-binding moiety in proteolysis-targeting chimeras (PROTACs). Its halogenated aromatic system enables selective recruitment of E3 ubiquitin ligases, facilitating ubiquitination and degradation of disease-relevant proteins. Experimental validation includes cellular assays to assess degradation efficiency and Western blotting for target protein quantification .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling this compound with sterically hindered amine linkers?
- Methodological Answer : Yield discrepancies (e.g., 60% vs. 19% for different linkers in PROTAC synthesis ) highlight the need for optimization. Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Catalyst tuning : Palladium/copper systems improve coupling efficiency.
- Temperature control : Elevated temperatures (80–100°C) accelerate SNAr but may increase side reactions.
Systematic Design of Experiments (DoE) can identify optimal parameters while minimizing side products.
Q. What strategies resolve contradictions in spectral data for halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies in NMR or LC-MS data may arise from residual solvents, deuterium exchange, or regioisomeric impurities. For example, ¹³C NMR signals for fluorine-coupled carbons (e.g., J = 26.2 Hz) must align with predicted splitting patterns. Cross-validation using 2D NMR (e.g., HSQC, HMBC) and independent synthesis of reference standards can clarify ambiguities .
Q. How do electronic effects of fluorine and iodine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine at the 2-position activates the aromatic ring for SNAr by increasing the electrophilicity of the 4-iodo position. Iodine’s polarizability further stabilizes transition states. Density Functional Theory (DFT) calculations can model charge distribution and predict reactivity trends. Experimental validation via Hammett plots or kinetic studies quantifies substituent effects .
Q. What purification challenges arise during the synthesis of this compound intermediates, and how are they addressed?
- Methodological Answer : Halogenated intermediates often exhibit low solubility, complicating FC. Gradient elution with methanol/dichloromethane (up to 10% MeOH) improves separation. For polar byproducts, reverse-phase HPLC with acetic acid/methanol/water systems achieves high purity (>97%). Monitoring by thin-layer chromatography (TLC) ensures fraction consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
